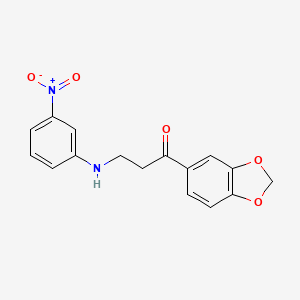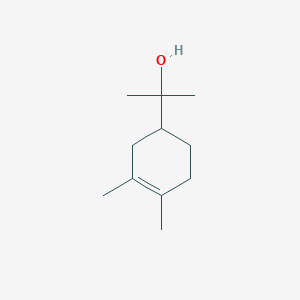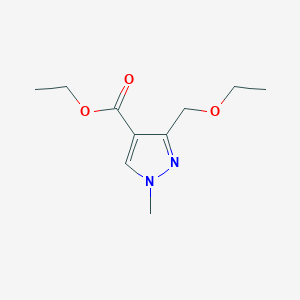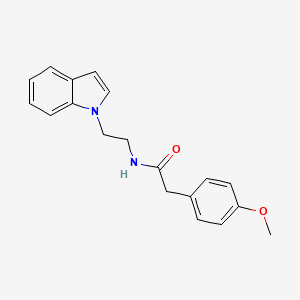
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, also known as 1-Bn-3-NA-1-Pr, is a novel heterocyclic compound with various applications in the scientific field. It is a colorless, odorless, crystalline solid with a melting point of 166-167°C and a boiling point of 350°C. The compound has a molecular weight of 263.29 g/mol and a molar mass of 263.29 g/mol. Its chemical formula is C11H10N2O4. 1-Bn-3-NA-1-Pr has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Electrochemical Generation of Nitro Radical Anions
A study by Yancheva et al. (2017) focused on the electrochemical generation of nitro radical anions, emphasizing their significance in understanding the hepatotoxicity of certain compounds. Although not directly related to 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, this research highlights the broader context of nitro compounds' bioactivity and their radical anions' potential toxicological impacts (Yancheva, Stoyanov, Anastassova, & Mavrova, 2017).
Vinylphosphonium Salt Mediated Reactions
Yavari et al. (2006) explored the reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to various derivatives that include structures similar to the 1,3-Benzodioxol moiety. This synthesis pathway demonstrates the chemical versatility of benzodioxol derivatives in organic synthesis, providing insights into the potential applications of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone in synthesizing novel organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Fragrance Material Review
A toxicologic and dermatologic review by McGinty, Letizia, and Api (2012) on a related fragrance ingredient sheds light on the safety and application of benzodioxole derivatives in the fragrance industry. This review points towards the potential non-pharmaceutical applications of similar compounds, including 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, in consumer products (McGinty, Letizia, & Api, 2012).
Organic Impurity Profiling
Research by Heather et al. (2017) on the organic impurity profiling of methylone and intermediate compounds synthesized from catechol provides an understanding of the synthetic pathways and impurity profiles of related benzodioxol compounds. This study is crucial for forensic and pharmaceutical sciences, highlighting the importance of purity and the identification of by-products in the synthesis of complex organic molecules (Heather, Bortz, Shimmon, & McDonagh, 2017).
Fluorescence Derivatisation of Amino Acids
Frade et al. (2007) explored the fluorescence derivatization of amino acids, showcasing the potential of benzodioxole derivatives in bioanalytical applications. Although the study does not directly involve 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, it provides a perspective on how similar compounds can be used in developing fluorescent probes for biological and chemical assays (Frade, Barros, Moura, & Gonçalves, 2007).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYHAVTEIMURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)
![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)




![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)



![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxidanylidene-pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)ethanamide](/img/structure/B2542832.png)
![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)

